2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide
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Overview
Description
“2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution reactions: The thiazole ring can then be functionalized with the 4-methylbenzyl group through nucleophilic substitution.
Amide bond formation: The final step involves coupling the thiazole derivative with 2-methoxyaniline and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present or reduce the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Some thiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds are studied for their potential to act as antibiotics or antifungal agents.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Thiazole derivatives can be used in the development of pesticides or herbicides.
Pharmaceuticals: These compounds are often intermediates in the synthesis of more complex drugs.
Mechanism of Action
The mechanism of action for “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s activity or the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyphenyl)amino)-N-(5-benzylthiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-methoxyanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)11-16-12-22-20(26-16)23-19(24)13-21-17-5-3-4-6-18(17)25-2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDOYNYTMBHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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